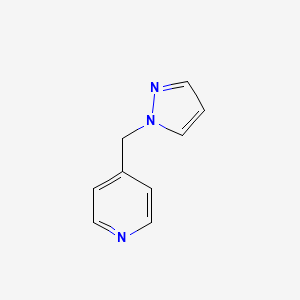
4-Amino-2-ethynylpyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-ethynylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4N4. It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4th position, an ethynyl group at the 2nd position, and a nitrile group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethynylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-4,6-diaminopyrimidine.
Ethynylation: The ethynyl group is introduced using a palladium-catalyzed Sonogashira coupling reaction with ethynyltrimethylsilane.
Deprotection: The trimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-ethynylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of 4-amino-2-ethynylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-amino-2-ethynylpyrimidine-5-amine.
Substitution: Formation of various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-ethynylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-ethynylpyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the desired biological effects.
Comparación Con Compuestos Similares
4-Amino-2-methylpyrimidine-5-carbonitrile: Similar structure but with a methyl group instead of an ethynyl group.
4-Amino-2-chloropyrimidine-5-carbonitrile: Similar structure but with a chloro group instead of an ethynyl group.
4-Amino-2-ethynylpyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-Amino-2-ethynylpyrimidine-5-carbonitrile is unique due to the presence of the ethynyl group, which imparts distinct reactivity and biological activity. The combination of the amino, ethynyl, and nitrile groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C7H4N4 |
|---|---|
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
4-amino-2-ethynylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H4N4/c1-2-6-10-4-5(3-8)7(9)11-6/h1,4H,(H2,9,10,11) |
Clave InChI |
BTCTVUMGPIXQBT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=C(C(=N1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)

![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)





